molecular formula C6H2BrClFNO2 B3302913 Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro- CAS No. 919522-56-8

Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-

Cat. No.: B3302913
CAS No.: 919522-56-8
M. Wt: 254.44 g/mol
InChI Key: PZZJSRFWTASOKY-UHFFFAOYSA-N
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Description

Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro-: is a polyhalogenated aromatic compound with the molecular formula C6H2BrClFNO2 . This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: The synthesis of Benzene, 2-bromo-3-chloro-4-fluoro-1-nitro- can be achieved through a series of electrophilic aromatic substitution reactions

Industrial Production Methods:

    Multistep Synthesis: Industrial production often involves a multistep synthesis process where each substituent is introduced sequentially.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Electrophilic Aromatic Substitution:

    Mechanism: The compound undergoes electrophilic aromatic substitution through a two-step mechanism. The first step involves the formation of a sigma complex (benzenonium ion) by the attack of an electrophile on the aromatic ring. .

Molecular Targets and Pathways:

Properties

IUPAC Name

3-bromo-2-chloro-1-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-5-4(10(11)12)2-1-3(9)6(5)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZJSRFWTASOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00843752
Record name 2-Bromo-3-chloro-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00843752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919522-56-8
Record name 2-Bromo-3-chloro-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00843752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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